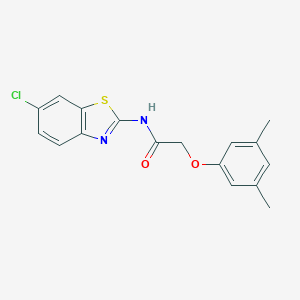![molecular formula C25H23N5OS B399756 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B399756.png)
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a synthetic compound that has garnered attention in the scientific community for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiadiazole ring and a beta-carboline moiety, making it a subject of interest for various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the beta-carboline core. The reaction conditions often include the use of specific reagents such as tert-butylphenyl derivatives, thiadiazole precursors, and carboline intermediates. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .
化学反応の分析
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of proteins such as heat shock protein 90 (Hsp90) and enzymes like cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. The compound induces cell cycle arrest and apoptosis in cancer cells and reduces the production of inflammatory mediators .
類似化合物との比較
Similar Compounds
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea
- 4,4’-Di-tert-butylbiphenyl
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide .
Uniqueness
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide stands out due to its unique combination of a thiadiazole ring and a beta-carboline moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
特性
分子式 |
C25H23N5OS |
|---|---|
分子量 |
441.5g/mol |
IUPAC名 |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-14-21-18(17-7-5-6-8-19(17)27-21)13-20(26-14)22(31)28-24-30-29-23(32-24)15-9-11-16(12-10-15)25(2,3)4/h5-13,27H,1-4H3,(H,28,30,31) |
InChIキー |
RUIAMJIUZFWBSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2 |
正規SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B399675.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B399677.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B399678.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-tert-butylbenzamide](/img/structure/B399679.png)
![4-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399681.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2,5-dichlorobenzamide](/img/structure/B399682.png)
![3-bromo-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399683.png)
![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B399684.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-naphthamide](/img/structure/B399685.png)

![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B399690.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-4-methylbenzamide](/img/structure/B399694.png)
![N-(2,3-dichlorobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399696.png)
